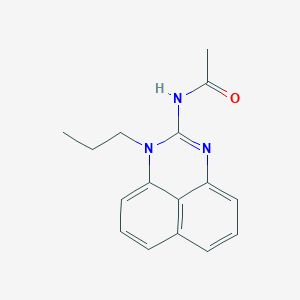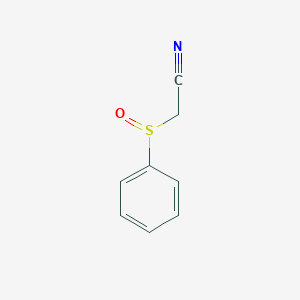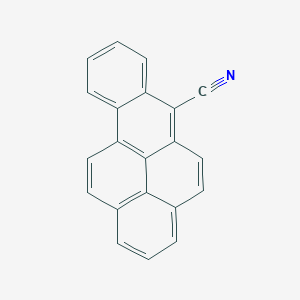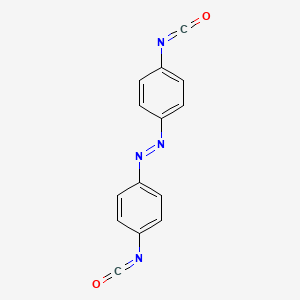![molecular formula C13H8ClN3O3 B14718238 Benzoyl chloride, 4-[(4-nitrophenyl)azo]- CAS No. 22286-74-4](/img/structure/B14718238.png)
Benzoyl chloride, 4-[(4-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4-[(4-nitrophenyl)azo]-: is an organic compound with the molecular formula C13H9ClN2O. It is a derivative of benzoyl chloride where the benzoyl group is substituted with a 4-[(4-nitrophenyl)azo] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The synthesis of Benzoyl chloride, 4-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with benzoyl chloride. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrially, the compound can be produced using similar diazotization and coupling reactions but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Benzoyl chloride, 4-[(4-nitrophenyl)azo]- can undergo reduction reactions, particularly the reduction of the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group. This can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products vary depending on the nucleophile but generally include substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology:
- Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine:
- Investigated for potential use in drug development due to its ability to form bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoyl chloride, 4-[(4-nitrophenyl)azo]- involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives. The nitro group can also undergo reduction, influencing the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Benzoyl chloride: A simpler analogue without the azo and nitro groups.
4-Nitrobenzoyl chloride: Similar structure but lacks the azo group.
Azobenzene: Contains the azo group but lacks the benzoyl chloride functionality.
Uniqueness:
- The presence of both the benzoyl chloride and 4-[(4-nitrophenyl)azo] groups makes Benzoyl chloride, 4-[(4-nitrophenyl)azo]- unique in its reactivity and applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
22286-74-4 |
|---|---|
Molekularformel |
C13H8ClN3O3 |
Molekulargewicht |
289.67 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)diazenyl]benzoyl chloride |
InChI |
InChI=1S/C13H8ClN3O3/c14-13(18)9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)17(19)20/h1-8H |
InChI-Schlüssel |
MAOOYMBTNQRNKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



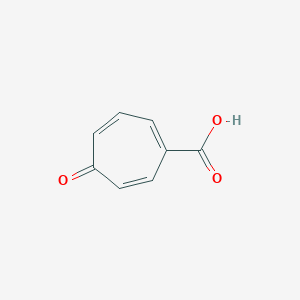
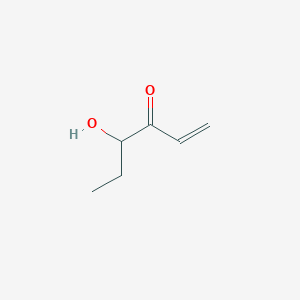
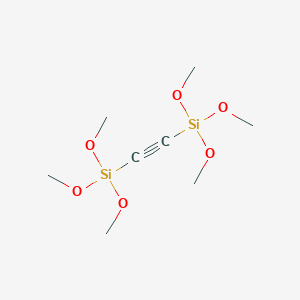
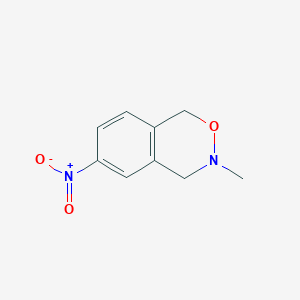
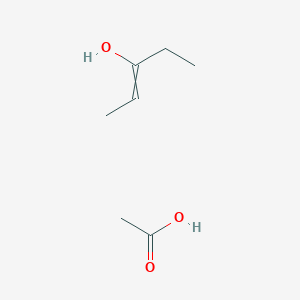

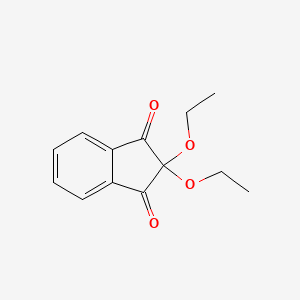
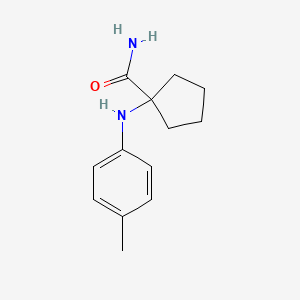
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
